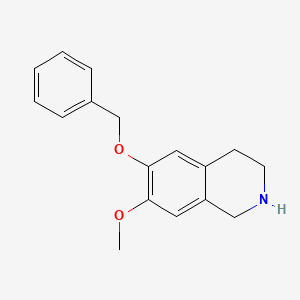
1-(2-Bromophenylsulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenylsulfonyl)azetidine is a chemical compound with the molecular formula C9H10BrNO2S. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromophenylsulfonyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles .
Métodos De Preparación
The synthesis of 1-(2-Bromophenylsulfonyl)azetidine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges. Another method involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support
Análisis De Reacciones Químicas
1-(2-Bromophenylsulfonyl)azetidine undergoes various chemical reactions due to its strained ring structure. Some of the common reactions include:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, leading to different functionalized derivatives.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Bromophenylsulfonyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the synthesis of polymers and materials with specific properties
Mecanismo De Acción
The mechanism by which 1-(2-Bromophenylsulfonyl)azetidine exerts its effects is not well-documented. its reactivity is primarily driven by the ring strain of the azetidine ring, which makes it susceptible to various chemical transformations. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.
Comparación Con Compuestos Similares
1-(2-Bromophenylsulfonyl)azetidine can be compared with other azetidines and sulfonyl-containing compounds. Some similar compounds include:
- 1-(4-Fluorophenylsulfonyl)azetidine
- 3-(4-Chlorophenoxy)azetidine
- 3-(4-Methylphenoxy)azetidine
- 3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride
These compounds share the azetidine ring structure but differ in the substituents attached to the ring. The presence of different substituents can significantly impact the reactivity and applications of these compounds, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
1359705-87-5 |
|---|---|
Fórmula molecular |
C9H10BrNO2S |
Peso molecular |
276.15 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)sulfonylazetidine |
InChI |
InChI=1S/C9H10BrNO2S/c10-8-4-1-2-5-9(8)14(12,13)11-6-3-7-11/h1-2,4-5H,3,6-7H2 |
Clave InChI |
BRYAESLNJAKROL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)S(=O)(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



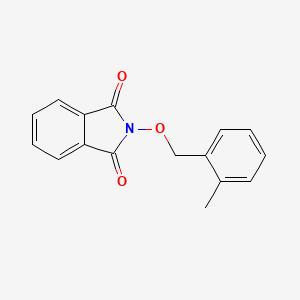
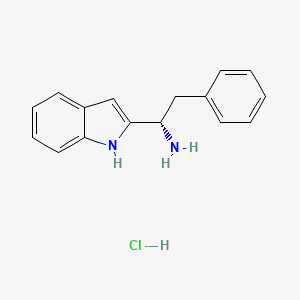


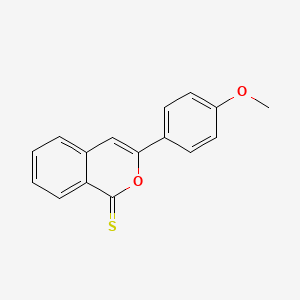

![Oxetan-3-ylmethyl [1,1'-biphenyl]-3-carboxylate](/img/structure/B11849004.png)
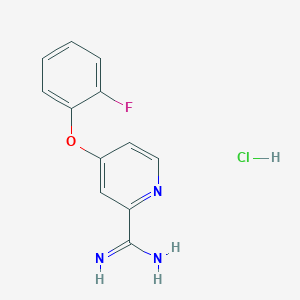

![6-[(2,6-Dimethylquinolin-4-yl)amino]hexanenitrile](/img/structure/B11849034.png)
![[6-Methyl-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849042.png)

